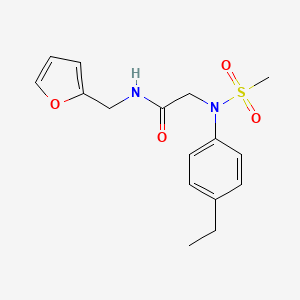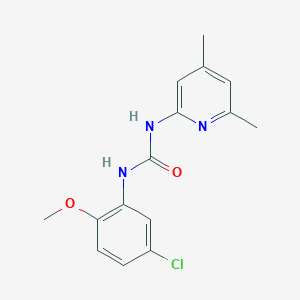![molecular formula C14H20N2O2 B5883594 3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
3-methyl-N-[4-(propionylamino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(propionylamino)phenyl]butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has been used for recreational purposes and has been associated with adverse health effects. However, MPHP has also been studied for its potential scientific research applications due to its unique properties.
Mecanismo De Acción
3-methyl-N-[4-(propionylamino)phenyl]butanamide works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause sweating, tremors, and muscle stiffness. Long-term use of this compound has been associated with a range of adverse health effects, including cardiovascular problems, kidney damage, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-N-[4-(propionylamino)phenyl]butanamide in lab experiments is its high potency, which allows for smaller doses to be used. It also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, the use of this compound in lab experiments is limited by its potential for abuse and the associated health risks.
Direcciones Futuras
There are several potential future directions for the study of 3-methyl-N-[4-(propionylamino)phenyl]butanamide. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the study of the long-term effects of this compound use on the brain and body, which could provide insights into the mechanisms underlying addiction and other health problems associated with drug use. Finally, the development of new analytical methods for the detection of this compound in biological samples could help to improve our understanding of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 3-methyl-N-[4-(propionylamino)phenyl]butanamide involves the reaction of 4'-propionylpropiophenone with methylamine and subsequent reduction with sodium borohydride. The resulting product is this compound, which is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(propionylamino)phenyl]butanamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays an important role in the regulation of dopamine levels in the brain. This property makes this compound a potential tool for studying the dopamine system and its role in various neurological disorders.
Propiedades
IUPAC Name |
3-methyl-N-[4-(propanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-11-5-7-12(8-6-11)16-14(18)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKTOJMFXLEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)



![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
